Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate

Medicinal Chemistry Drug Discovery Physicochemical Properties

Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate is a research-grade 1,3,4-oxadiazole derivative featuring a methoxymethyl substituent at the 5-position and an ethyl acetate moiety at the 2-position. This heterocyclic scaffold is recognized across medicinal chemistry for its broad potential in developing enzyme inhibitors and antimicrobial agents.

Molecular Formula C8H12N2O4
Molecular Weight 200.194
CAS No. 1955493-51-2
Cat. No. B2402509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate
CAS1955493-51-2
Molecular FormulaC8H12N2O4
Molecular Weight200.194
Structural Identifiers
SMILESCCOC(=O)CC1=NN=C(O1)COC
InChIInChI=1S/C8H12N2O4/c1-3-13-8(11)4-6-9-10-7(14-6)5-12-2/h3-5H2,1-2H3
InChIKeyXTWNYWMPZBHLJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate (CAS 1955493-51-2): Key Procurement & Research Specifications


Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate is a research-grade 1,3,4-oxadiazole derivative featuring a methoxymethyl substituent at the 5-position and an ethyl acetate moiety at the 2-position . This heterocyclic scaffold is recognized across medicinal chemistry for its broad potential in developing enzyme inhibitors and antimicrobial agents [1]. As an advanced synthetic intermediate, its specific substitution pattern offers a distinct balance of lipophilicity and hydrogen-bonding capacity that differentiates it from simpler alkyl or aryl 1,3,4-oxadiazole analogs in lead optimization campaigns .

Why Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate Cannot Be Replaced by Simpler 1,3,4-Oxadiazole Analogs


In-class compounds within the 1,3,4-oxadiazole family are not interchangeable building blocks due to substantial variations in physicochemical properties driven by substituent differences . The methoxymethyl group in this target compound directly modifies key parameters such as topological polar surface area (TPSA), calculated lipophilicity (LogP), and molecular flexibility (rotatable bonds), all of which critically influence downstream permeability, solubility, and target engagement . While a simple 5-methyl analog may serve as a generic starting point, its significantly lower TPSA (65.2 Ų) and higher lipophilicity (LogP 0.3) can lead to markedly different pharmacokinetic profiles and off-target interactions compared to the 5-methoxymethyl variant [1]. Substituting this compound with a less functionalized analog in a validated synthetic route or biological assay introduces uncontrolled variability in molecular recognition, making it unsuitable for generating reliable structure-activity relationship (SAR) data .

Quantifiable Differentiation Evidence for Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate Against Key Comparators


Comparative Physicochemical Profile: Methoxymethyl vs. Methyl Substituent

The target compound's 5-methoxymethyl group significantly increases its topological polar surface area (TPSA) and provides a distinct hydrogen-bonding profile compared to the closely related 5-methyl analog . This quantifiable shift in properties directly impacts predicted membrane permeability and solubility, which are critical parameters in early drug discovery [1].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Differentiation in Lipophilicity: LogP and Rotatable Bond Count

The methoxymethyl substitution in the target compound yields a slightly higher calculated LogP (0.3216) and a greater number of rotatable bonds (5) compared to the 5-methyl analog . These differences, while seemingly small, are significant in the context of ligand efficiency and target binding entropy [1].

ADME Lipophilicity Molecular Flexibility

Physical State and Handling: Liquid vs. Solid 1,3,4-Oxadiazole Analogs

The target compound is supplied as a liquid at room temperature, distinguishing it from many other 1,3,4-oxadiazole-2-acetate esters, such as the 5-phenyl analog, which is a solid with a melting point of 64-65 °C . This physical state difference has direct implications for handling, solubility, and formulation in both laboratory and industrial settings .

Chemical Synthesis Laboratory Handling Formulation

Hydrogen Bond Acceptor/Donor Profile for Target Engagement

The target compound possesses 6 hydrogen bond acceptors and 0 hydrogen bond donors, a profile that is consistent with the class but is modulated by the methoxymethyl group . This specific H-bonding pattern is a key determinant in molecular recognition events, as 1,3,4-oxadiazoles are known to form strong interactions with various biological targets, including enzyme active sites [1].

Molecular Recognition Binding Affinity Structure-Activity Relationship

Research Purity and Sourcing Consistency

The target compound is consistently available at a specified minimum purity of 95% from multiple reputable suppliers, including Enamine (via Sigma-Aldrich) and Biosynth (via CymitQuimica) . This level of purity and the availability from established chemical vendors ensures reliable performance in sensitive assays and synthetic applications .

Quality Control Reproducibility Procurement

Validated Application Scenarios for Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate Based on Differential Evidence


Medicinal Chemistry: Lead Optimization for Enzyme Inhibitors

The compound's distinct physicochemical profile, characterized by a TPSA of 74.45 Ų and a LogP of 0.3216, positions it as a strategic building block for optimizing lead compounds where balanced polarity and moderate lipophilicity are desired [1]. It is particularly relevant for projects targeting enzymes where the 1,3,4-oxadiazole core can act as a bioisostere for amides or esters, with the methoxymethyl group providing an additional point for modulating target engagement and metabolic stability .

High-Throughput Screening (HTS) Library Design

The liquid physical state of this compound simplifies automated dispensing into HTS plates, reducing the risk of handling errors associated with solid analogs [1]. Its hydrogen bond acceptor count (6) and lack of donors make it a compliant fragment for inclusion in diverse screening libraries, where its specific substitution pattern can yield unique hit profiles compared to more common methyl or phenyl 1,3,4-oxadiazoles .

Agrochemical Intermediate Synthesis

The 1,3,4-oxadiazole scaffold is a recognized motif in agrochemicals due to its stability and bioactivity [1]. The target compound's ethyl acetate handle allows for facile further derivatization, while the methoxymethyl group introduces polarity that can enhance the compound's environmental fate profile or target specificity compared to more lipophilic analogs . This makes it a valuable intermediate in the development of novel fungicides or herbicides [1].

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